5-Chloro-6-methoxymellein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-methoxymellein is a chlorinated derivative of 6-methoxymellein, a dihydroisocoumarin compound. Dihydroisocoumarins are a subgroup of isocoumarins, which are well-known polyketides. These compounds are mainly produced by fungi, but also by plants, insects, and bacteria
Vorbereitungsmethoden
The preparation of 5-Chloro-6-methoxymellein typically involves the chlorination of 6-methoxymellein. One method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
5-Chloro-6-methoxymellein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dechlorinated or partially reduced products.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the formation of hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-methoxymellein has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-methoxymellein involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or disrupting cellular processes in microorganisms, leading to their death or inhibition of growth . The exact molecular targets and pathways are still under investigation, but its structure suggests it may interact with proteins and enzymes involved in essential metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-6-methoxymellein can be compared with other similar compounds such as:
6-Methoxymellein: The parent compound, which lacks the chlorine atom, has similar but less potent bioactive properties.
7-Chloro-6-methoxymellein: Another chlorinated derivative with different substitution patterns, leading to variations in its chemical reactivity and biological activity.
5,7-Dichloro-6-methoxymellein: A compound with two chlorine atoms, which may exhibit different chemical and biological properties due to the additional chlorine substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.
Eigenschaften
Molekularformel |
C11H11ClO4 |
---|---|
Molekulargewicht |
242.65 g/mol |
IUPAC-Name |
5-chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H11ClO4/c1-5-3-6-9(11(14)16-5)7(13)4-8(15-2)10(6)12/h4-5,13H,3H2,1-2H3 |
InChI-Schlüssel |
WLUQQWRUOSZKGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C(=CC(=C2Cl)OC)O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.